molecular formula C22H14BrN3O5 B2423818 3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-46-6

3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2423818
CAS No.: 887898-46-6
M. Wt: 480.274
InChI Key: RXNQYGJIJDSUPO-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H14BrN3O5 and its molecular weight is 480.274. The purity is usually 95%.
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Scientific Research Applications

  • Diversity-Oriented Synthesis : A study demonstrates the synthesis of highly functionalized benzofuran-2-carboxamides using the Ugi four-component reaction. This method provides a collection of N-aryl 2-bromoacetamides, which are then converted into benzofuran-2-carboxamides (Han, Wu, & Dai, 2014).

  • Cholinesterase Inhibitory Activity : Another research shows that benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives exhibit potent butyrylcholinesterase inhibitory activity. This suggests potential applications in the treatment of disorders like Alzheimer's disease (Abedinifar et al., 2018).

  • Framework Structures in Chemistry : A study on isomeric benzamides, including 2-iodo-N-(2-nitrophenyl)benzamide, reveals how molecules can be linked into a three-dimensional framework through hydrogen bonding and other interactions. This has implications for understanding molecular structures and interactions (Wardell et al., 2005).

  • Insecticidal and Fungicidal Activities : Benzofuran derivatives like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides have been shown to have insecticidal and fungicidal activities, indicating their potential use in agricultural applications (Zhu et al., 2014).

  • Antimicrobial Screening : Benzofuran aryl ureas and carbamates have been synthesized and screened for their antimicrobial activities. This research contributes to the development of new antimicrobial agents (Kumari et al., 2019).

  • Molecular Docking and Antituberculosis Study : Benzofuran compounds have been used in molecular docking studies and evaluated for antituberculosis activities. This highlights their potential in the development of antituberculosis drugs (Thorat et al., 2016).

  • Crystal Structure Analysis : The crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide offers insights into the structural aspects of benzamide derivatives, which is crucial in drug design and development (Saeed et al., 2010).

  • Diuretic Activity : Research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally similar to benzofuran carboxamides, demonstrates their potential diuretic activity. This indicates possible applications in treating conditions like hypertension or edema (Yar & Ansari, 2009).

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQYGJIJDSUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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